Cas no 60541-86-8 (Ethyl-3-amino-2,5-dichlorobenzoate Solution)

Ethyl-3-amino-2,5-dichlorobenzoate Solution is a high-purity chemical intermediate primarily used in pharmaceutical and agrochemical synthesis. Its key advantages include consistent reactivity due to the presence of both amino and ester functional groups, facilitating further derivatization. The dichloro substitution enhances electrophilic properties, making it valuable for selective coupling reactions. The solution form ensures ease of handling and precise dosing in industrial processes. It exhibits good stability under standard storage conditions, minimizing decomposition risks. This compound is particularly useful in the synthesis of active ingredients requiring a benzoate scaffold with halogen and amine modifications. Proper handling under controlled conditions is recommended due to its reactive nature.
Ethyl-3-amino-2,5-dichlorobenzoate Solution structure
60541-86-8 structure
Product Name:Ethyl-3-amino-2,5-dichlorobenzoate Solution
CAS No:60541-86-8
MF:C9H9Cl2NO2
MW:234.079260587692
CID:2083209
PubChem ID:18994119
Update Time:2025-06-13

Ethyl-3-amino-2,5-dichlorobenzoate Solution Chemical and Physical Properties

Names and Identifiers

    • Ethyl-3-amino-2,5-dichlorobenzoate Solution
    • 2,5-dichloro-3-aminobenzoic acid ethyl ester
    • ethyl 3-amino-2,5-dichlorobenzoate
    • Ethyl-3-amino-2,5-dichlorobenzoate
    • AKOS012323111
    • CHLORAMBEN-ETHYL ESTER
    • SCHEMBL8373456
    • 60541-86-8
    • SB81287
    • EN300-5560710
    • MHMMVAMMASEGOB-UHFFFAOYSA-N
    • DTXSID901297552
    • CS-0288503
    • ETHYL-3-AMINO-2.5-DICHLOROBENZOATE
    • DB-334144
    • G62152
    • Inchi: 1S/C9H9Cl2NO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3
    • InChI Key: MHMMVAMMASEGOB-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C(=O)OCC)Cl)N

Computed Properties

  • Exact Mass: 233.0010339g/mol
  • Monoisotopic Mass: 233.0010339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.3Ų

Ethyl-3-amino-2,5-dichlorobenzoate Solution Pricemore >>

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Additional information on Ethyl-3-amino-2,5-dichlorobenzoate Solution

Recent Advances in the Study of Ethyl-3-amino-2,5-dichlorobenzoate Solution (CAS: 60541-86-8) in Chemical Biology and Pharmaceutical Research

Ethyl-3-amino-2,5-dichlorobenzoate Solution (CAS: 60541-86-8) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its potential in drug discovery and chemical biology, with a focus on its role as a building block for novel therapeutic agents. This research briefing provides an overview of the latest findings, methodologies, and applications related to this compound.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl-3-amino-2,5-dichlorobenzoate Solution in the synthesis of kinase inhibitors. The researchers demonstrated that this compound serves as a versatile precursor for the development of selective kinase inhibitors, which are crucial in targeting cancer pathways. The study employed a combination of computational modeling and high-throughput screening to optimize the compound's derivatives, resulting in improved binding affinity and reduced off-target effects.

In another recent investigation, scientists utilized Ethyl-3-amino-2,5-dichlorobenzoate Solution to develop novel antimicrobial agents. The study, published in Bioorganic & Medicinal Chemistry Letters, reported the synthesis of a series of benzoate derivatives with potent activity against multidrug-resistant bacterial strains. The researchers attributed the enhanced efficacy to the strategic incorporation of the 2,5-dichloro substitution pattern, which improved membrane permeability and target engagement.

Advancements in analytical techniques have also facilitated a deeper understanding of Ethyl-3-amino-2,5-dichlorobenzoate Solution's physicochemical properties. A 2024 paper in Analytical Chemistry detailed the use of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound's stability and degradation pathways under various conditions. These findings are critical for ensuring the reproducibility and scalability of processes involving this intermediate.

Furthermore, the compound's role in agrochemical research has gained attention. A recent study in Pest Management Science highlighted its utility in the design of next-generation herbicides. The researchers synthesized several analogs of Ethyl-3-amino-2,5-dichlorobenzoate and evaluated their herbicidal activity, identifying promising candidates with selective action against invasive weed species while minimizing environmental impact.

In conclusion, Ethyl-3-amino-2,5-dichlorobenzoate Solution (CAS: 60541-86-8) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with recent methodological advancements, underscores its potential for driving innovation in drug discovery and agrochemical development. Future research is expected to explore its applications in additional therapeutic areas and optimize its derivatives for enhanced efficacy and safety.

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